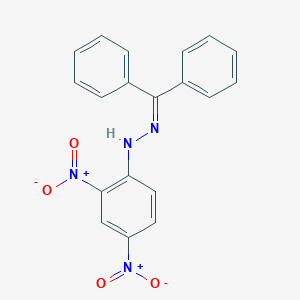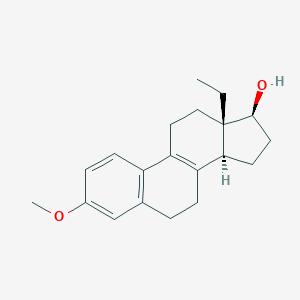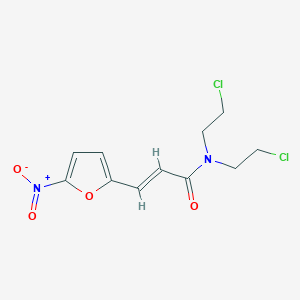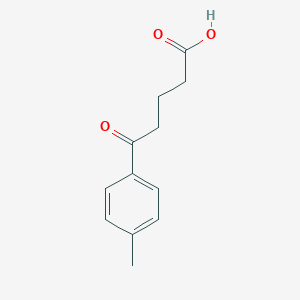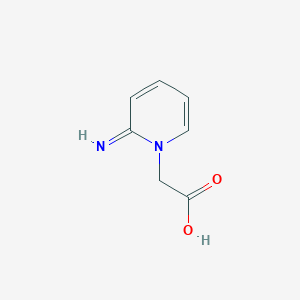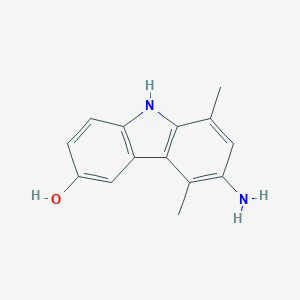
6-Amino-5,8-dimethyl-9H-carbazol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-5,8-dimethyl-9H-carbazol-3-ol, also known as CDMCO, is a synthetic compound that belongs to the carbazole family. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CDMCO exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
Wirkmechanismus
The exact mechanism of action of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways. For example, 6-Amino-5,8-dimethyl-9H-carbazol-3-ol has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. It has also been found to activate the AMPK signaling pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemische Und Physiologische Effekte
6-Amino-5,8-dimethyl-9H-carbazol-3-ol has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the production of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. Additionally, 6-Amino-5,8-dimethyl-9H-carbazol-3-ol has been shown to induce apoptosis in cancer cells, which may lead to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6-Amino-5,8-dimethyl-9H-carbazol-3-ol in lab experiments is its wide range of pharmacological activities. It can be used to study various signaling pathways and their role in disease. Additionally, 6-Amino-5,8-dimethyl-9H-carbazol-3-ol is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 6-Amino-5,8-dimethyl-9H-carbazol-3-ol in lab experiments is its low solubility in water, which may limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for the research on 6-Amino-5,8-dimethyl-9H-carbazol-3-ol. One possible direction is to study its potential use as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to investigate its mechanism of action in more detail to better understand how it exerts its pharmacological effects. Additionally, the development of more efficient synthesis methods for 6-Amino-5,8-dimethyl-9H-carbazol-3-ol may lead to its wider use in research and clinical applications.
Synthesemethoden
The synthesis of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol involves a multi-step process that begins with the reaction of 5,8-dimethyl-9H-carbazole with chloroacetic acid to form 5,8-dimethyl-9H-carbazol-3-ylacetic acid. The acid is then converted to the corresponding acid chloride, which is reacted with ammonia to yield 6-Amino-5,8-dimethyl-9H-carbazol-3-ol. The overall yield of the synthesis is approximately 50%.
Wissenschaftliche Forschungsanwendungen
6-Amino-5,8-dimethyl-9H-carbazol-3-ol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 6-Amino-5,8-dimethyl-9H-carbazol-3-ol has been found to possess anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to have anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Eigenschaften
CAS-Nummer |
130005-62-8 |
|---|---|
Produktname |
6-Amino-5,8-dimethyl-9H-carbazol-3-ol |
Molekularformel |
C14H14N2O |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
6-amino-5,8-dimethyl-9H-carbazol-3-ol |
InChI |
InChI=1S/C14H14N2O/c1-7-5-11(15)8(2)13-10-6-9(17)3-4-12(10)16-14(7)13/h3-6,16-17H,15H2,1-2H3 |
InChI-Schlüssel |
ATEYWSRWQMDQJD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)O)C)N |
Kanonische SMILES |
CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)O)C)N |
Andere CAS-Nummern |
130005-62-8 |
Synonyme |
9H-Carbazol-3-ol, 6-amino-5,8-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




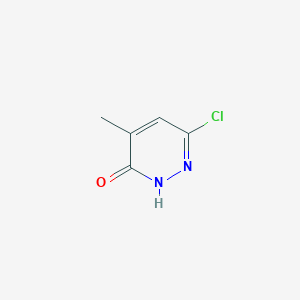

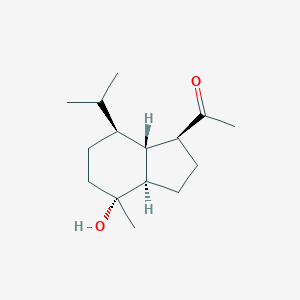
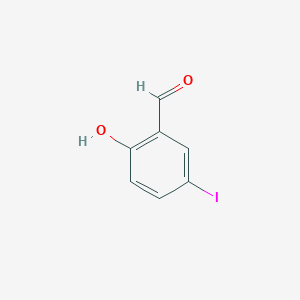
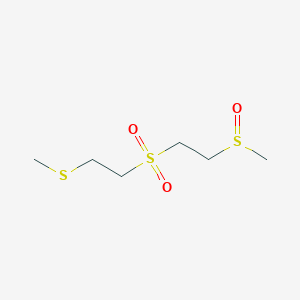
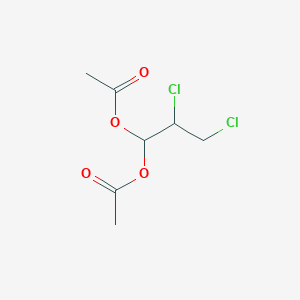
![Ethyl 3-[(4-chlorophenyl)thio]propanoate](/img/structure/B156016.png)
